molecular formula C12H16O3 B15081885 o-Toluic acid, 3-ethyl-4-hydroxy-, ethyl ester CAS No. 102395-98-2

o-Toluic acid, 3-ethyl-4-hydroxy-, ethyl ester

Cat. No.: B15081885
CAS No.: 102395-98-2
M. Wt: 208.25 g/mol
InChI Key: VRFGYUJCWQTRBE-UHFFFAOYSA-N
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Description

o-Toluic acid, 3-ethyl-4-hydroxy-, ethyl ester: is an organic compound with the molecular formula C12H16O3. It is an ester derivative of o-toluic acid, which is also known as 2-methylbenzoic acid. This compound is characterized by the presence of an ethyl group and a hydroxy group on the aromatic ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Toluic acid, 3-ethyl-4-hydroxy-, ethyl ester typically involves the esterification of o-toluic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

o-Toluic acid+EthanolH2SO4o-Toluic acid, 3-ethyl-4-hydroxy-, ethyl ester+Water\text{o-Toluic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} o-Toluic acid+EthanolH2​SO4​​o-Toluic acid, 3-ethyl-4-hydroxy-, ethyl ester+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where o-toluic acid and ethanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in o-Toluic acid, 3-ethyl-4-hydroxy-, ethyl ester can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Concentrated sulfuric acid (H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: o-Toluic acid, 3-ethyl-4-hydroxy-, ethyl ester is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used as a model molecule to study the metabolism and enzymatic reactions involving esters and aromatic compounds.

Industry: In the industrial sector, this compound can be used in the manufacture of fragrances, flavors, and other specialty chemicals due to its aromatic nature and functional groups.

Mechanism of Action

The mechanism of action of o-Toluic acid, 3-ethyl-4-hydroxy-, ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

    o-Toluic acid: The parent compound, which lacks the ethyl and hydroxy groups.

    p-Toluic acid: An isomer with the methyl group in the para position.

    m-Toluic acid: An isomer with the methyl group in the meta position.

    Ethyl benzoate: An ester of benzoic acid with an ethyl group.

Uniqueness: o-Toluic acid, 3-ethyl-4-hydroxy-, ethyl ester is unique due to the presence of both an ethyl group and a hydroxy group on the aromatic ring, which imparts distinct chemical and physical properties. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis.

Properties

CAS No.

102395-98-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 3-ethyl-4-hydroxy-2-methylbenzoate

InChI

InChI=1S/C12H16O3/c1-4-9-8(3)10(6-7-11(9)13)12(14)15-5-2/h6-7,13H,4-5H2,1-3H3

InChI Key

VRFGYUJCWQTRBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1C)C(=O)OCC)O

Origin of Product

United States

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